1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine (molecular formula: C₂₅H₃₄N₂O₂; monoisotopic mass: 394.262 Da) is a piperazine derivative featuring a 2,5-dimethoxybenzyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position .
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C25H34N2O2/c1-28-24-12-13-25(29-2)22(18-24)19-26-14-16-27(17-15-26)23-10-8-21(9-11-23)20-6-4-3-5-7-20/h3-7,12-13,18,21,23H,8-11,14-17,19H2,1-2H3 |
InChI Key |
VYPLEUZLVCHMCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:
Preparation of 2,5-Dimethoxybenzyl Chloride: This intermediate is synthesized by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride.
Formation of 4-Phenylcyclohexylamine: This intermediate is prepared by hydrogenating 4-phenylcyclohexanone in the presence of ammonia.
Coupling Reaction: The final step involves the reaction of 2,5-dimethoxybenzyl chloride with 4-phenylcyclohexylamine in the presence of a base such as triethylamine to form the desired piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-(2,5-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
1-[1-(2,5-Dimethoxyphenyl)-4-(Naphthalen-1-yloxy)but-2-ynyl]-4-methylpiperazine (β-cyclodextrin complex)
- Structure : Shares the 2,5-dimethoxyphenyl group but includes a naphthalene-1-yloxypropargyl chain and a methylpiperazine group.
- Key Data: Demonstrated immunomodulatory activity, increasing CD4+, CD8+, and myeloid cell populations during aseptic inflammation . Its β-cyclodextrin complex enhances solubility and bioavailability .
1-(2-Methoxyphenyl)-4-{[1-(2-Nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structure : Contains a 2-methoxyphenyl group and a nitrobenzyl-piperidine substituent.
- Key Data : Exhibits high affinity for dopamine D2 receptors (Ki < 100 nM), highlighting the role of methoxy groups in receptor binding .
- Comparison : The nitrobenzyl-piperidine moiety enhances CNS penetration compared to the target compound’s phenylcyclohexyl group, which may prioritize peripheral activity.
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(1,2,4-oxadiazol-3-yl)piperazine Derivatives
- Structure : Features a sulfonyl group and 1,2,4-oxadiazole ring instead of a benzyl or cyclohexyl group.
- Key Data : Displays antibacterial activity against E. coli and S. aureus (MIC: 2–8 µg/mL), attributed to sulfonamide-mediated enzyme inhibition .
- Comparison : The sulfonyl group increases polarity, reducing blood-brain barrier penetration compared to the hydrophobic 4-phenylcyclohexyl group in the target compound.
Pharmacological Analogues
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Structure : Contains a cyclohexyl group and diphenylethyl chain.
- Key Data : A synthetic opioid with µ-opioid receptor agonism (EC₅₀: 30 nM), later classified as a psychoactive substance .
- Comparison : The 4-phenylcyclohexyl group in the target compound shares steric bulk with MT-45’s diphenylethyl chain, suggesting possible CNS interactions but differing in receptor specificity.
1-(2-Methoxyphenyl)-4-[4-(2-Phthalimido)butyl]piperazine
- Structure : Includes a phthalimido-butyl chain and 2-methoxyphenyl group.
- Key Data : Binds 5-HT₁ₐ receptors with exceptional affinity (Ki = 0.6 nM), demonstrating how extended substituents enhance serotonin receptor selectivity .
- Comparison : The phthalimido group enables hydrogen bonding with 5-HT₁ₐ, whereas the target compound’s 2,5-dimethoxybenzyl group may favor adrenergic or dopaminergic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
